molecular formula C17H15NO2 B183047 2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]- CAS No. 111222-28-7

2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-

Cat. No. B183047
M. Wt: 265.31 g/mol
InChI Key: BWZATJSVMMHRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-, also known as coumarin-2-ethylphenethylamine or 2-CEPE, is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds that are widely found in plants and have been used for medicinal purposes for centuries. 2-CEPE has gained attention in recent years due to its potential as a research tool in the field of neuroscience.

Mechanism Of Action

The mechanism of action of 2-CEPE is not fully understood, but it is believed to involve the inhibition of the serotonin transporter. By inhibiting the reuptake of serotonin, 2-CEPE may increase the levels of serotonin in the brain, which could have a range of physiological and behavioral effects.

Biochemical And Physiological Effects

Studies have shown that 2-CEPE has a range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which could have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which could make it useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the advantages of 2-CEPE is that it is relatively easy to synthesize and purify, which makes it a useful research tool. However, one of the limitations of 2-CEPE is that it has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on 2-CEPE. One area of interest is the potential use of 2-CEPE in the treatment of depression and anxiety. Another area of interest is the potential use of 2-CEPE as a research tool to study the role of the serotonin transporter in the brain. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-CEPE in vivo.

Synthesis Methods

2-CEPE can be synthesized by reacting 2-hydroxycoumarin with 2-phenylethylamine in the presence of a catalyst. The reaction results in the formation of 2-CEPE, which can be purified using standard laboratory techniques.

Scientific Research Applications

2-CEPE has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that plays a key role in regulating the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including mood, appetite, and sleep.

properties

CAS RN

111222-28-7

Product Name

2H-1-Benzopyran-2-one, 4-[(2-phenylethyl)amino]-

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(2-phenylethylamino)chromen-2-one

InChI

InChI=1S/C17H15NO2/c19-17-12-15(14-8-4-5-9-16(14)20-17)18-11-10-13-6-2-1-3-7-13/h1-9,12,18H,10-11H2

InChI Key

BWZATJSVMMHRIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC(=O)OC3=CC=CC=C32

solubility

1.1 [ug/mL]

Origin of Product

United States

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